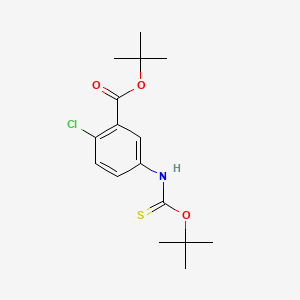
Benzoic acid, 2-chloro-5-(((1,1-dimethylethoxy)thioxomethyl)amino)-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-chloro-5-(((1,1-dimethylethoxy)thioxomethyl)amino)-, 1,1-dimethylethyl ester is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-chloro-5-(((1,1-dimethylethoxy)thioxomethyl)amino)-, 1,1-dimethylethyl ester typically involves multiple steps. One common method involves the esterification of 2-chloro-5-(((1,1-dimethylethoxy)thioxomethyl)amino)benzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation has also been explored to reduce reaction times and enhance product purity .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-chloro-5-(((1,1-dimethylethoxy)thioxomethyl)amino)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
Benzoic acid, 2-chloro-5-(((1,1-dimethylethoxy)thioxomethyl)amino)-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzoic acid, 2-chloro-5-(((1,1-dimethylethoxy)thioxomethyl)amino)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The thioxomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds such as 4-aminobenzoic acid and its esters share structural similarities.
Thioxomethyl compounds: Other compounds containing the thioxomethyl group, such as thioesters, exhibit similar reactivity.
Uniqueness
What sets Benzoic acid, 2-chloro-5-(((1,1-dimethylethoxy)thioxomethyl)amino)-, 1,1-dimethylethyl ester apart is its combination of functional groups, which imparts unique chemical and biological properties.
Properties
CAS No. |
165549-88-2 |
|---|---|
Molecular Formula |
C16H22ClNO3S |
Molecular Weight |
343.9 g/mol |
IUPAC Name |
tert-butyl 2-chloro-5-[(2-methylpropan-2-yl)oxycarbothioylamino]benzoate |
InChI |
InChI=1S/C16H22ClNO3S/c1-15(2,3)20-13(19)11-9-10(7-8-12(11)17)18-14(22)21-16(4,5)6/h7-9H,1-6H3,(H,18,22) |
InChI Key |
PZBCYNPGXBIUDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)NC(=S)OC(C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















